(4Z)-4-{[2-(BENZYLOXY)PHENYL]METHYLIDENE}-1-PHENYLPYRAZOLIDINE-3,5-DIONE
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Overview
Description
Preparation Methods
The synthesis of BAS-01047655 involves several steps, starting with the preparation of the core pyrazolidine-3,5-dione structure. The synthetic route typically includes the following steps:
Formation of the pyrazolidine-3,5-dione core: This is achieved through the reaction of hydrazine with a diketone compound under acidic conditions.
Introduction of the benzylidene group: The core structure is then reacted with benzaldehyde derivatives to introduce the benzylidene group at the 4-position.
Benzyloxy substitution: Finally, the benzyloxy group is introduced through a nucleophilic substitution reaction using a suitable benzyloxy reagent.
Chemical Reactions Analysis
BAS-01047655 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions using appropriate reagents.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: BAS-01047655 has been studied for its potential biological activities, including its effects on cellular processes and signaling pathways.
Mechanism of Action
The mechanism of action of BAS-01047655 involves its interaction with specific molecular targets and pathways. One of the primary targets of the compound is the proto-oncogene tyrosine-protein kinase SRC, which plays a crucial role in cell signaling and cancer progression. BAS-01047655 acts as an inhibitor of SRC, thereby disrupting the signaling pathways that promote cancer cell growth and survival . Additionally, the compound may interact with other molecular targets and pathways, contributing to its overall biological effects.
Comparison with Similar Compounds
BAS-01047655 can be compared with other similar compounds, such as:
4-(2-(benzyloxy)benzylidene)-1-phenylpyrazolidine-3,5-dione: This compound shares a similar core structure but may have different substituents, leading to variations in its chemical and biological properties.
BDBM50187570: Another compound with a similar structure, which may exhibit comparable biological activities and applications.
The uniqueness of BAS-01047655 lies in its specific combination of functional groups and its ability to interact with particular molecular targets, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C23H18N2O3 |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
(4Z)-1-phenyl-4-[(2-phenylmethoxyphenyl)methylidene]pyrazolidine-3,5-dione |
InChI |
InChI=1S/C23H18N2O3/c26-22-20(23(27)25(24-22)19-12-5-2-6-13-19)15-18-11-7-8-14-21(18)28-16-17-9-3-1-4-10-17/h1-15H,16H2,(H,24,26)/b20-15- |
InChI Key |
NDWMSBYUWXNXGT-HKWRFOASSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2/C=C\3/C(=O)NN(C3=O)C4=CC=CC=C4 |
SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C=C3C(=O)NN(C3=O)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C=C3C(=O)NN(C3=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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